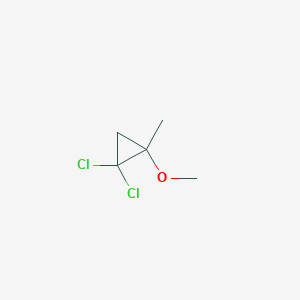
1,1-Dichloro-2-methoxy-2-methylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2-methoxy-2-methylcyclopropane, also known as methoxychlor, is a synthetic organochlorine insecticide that was widely used in agriculture and public health programs until it was banned in many countries due to its harmful effects on the environment and human health. Despite its ban, methoxychlor remains an important compound in scientific research, particularly in the fields of toxicology, pharmacology, and biochemistry.
Mecanismo De Acción
Methoxychlor acts as an insecticide by disrupting the nervous system of insects, causing paralysis and death. It works by binding to the gamma-aminobutyric acid (GABA) receptor in the insect's nervous system, which inhibits the transmission of nerve impulses. Methoxychlor also has estrogenic activity, which means it can bind to and activate estrogen receptors in the body. This property has been linked to the adverse effects of 1,1-Dichloro-2-methoxy-2-methylcyclopropane on reproductive health and development.
Efectos Bioquímicos Y Fisiológicos
Methoxychlor has been shown to have a range of biochemical and physiological effects on living organisms. It can accumulate in fatty tissues and persist in the environment for long periods of time, leading to bioaccumulation and biomagnification in food chains. Methoxychlor exposure has been linked to reproductive and developmental toxicity, including decreased fertility, altered sexual development, and increased risk of breast cancer. It has also been associated with neurotoxicity, immunotoxicity, and endocrine disruption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxychlor has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also soluble in a range of solvents, making it easy to prepare solutions for experiments. However, 1,1-Dichloro-2-methoxy-2-methylcyclopropane has several limitations that must be considered when using it in laboratory experiments. It is highly toxic and must be handled with care to avoid exposure. It is also subject to degradation and transformation in the environment, which can affect its activity and toxicity.
Direcciones Futuras
There are several future directions for research on 1,1-Dichloro-2-methoxy-2-methylcyclopropane. One area of interest is the development of safer and more effective insecticides to replace 1,1-Dichloro-2-methoxy-2-methylcyclopropane and other organochlorine pesticides. Another area of research is the investigation of the mechanisms of 1,1-Dichloro-2-methoxy-2-methylcyclopropane toxicity and its effects on human health. This includes understanding the molecular pathways involved in 1,1-Dichloro-2-methoxy-2-methylcyclopropane-induced toxicity, as well as identifying biomarkers of exposure and toxicity. Finally, there is a need for continued monitoring of 1,1-Dichloro-2-methoxy-2-methylcyclopropane levels in the environment and in food sources to assess the potential risks to human health and the environment.
Métodos De Síntesis
Methoxychlor can be synthesized by reacting 1,1,1-trichloro-2-methyl-2-propanol with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain 1,1-Dichloro-2-methoxy-2-methylcyclopropane. The synthesis of 1,1-Dichloro-2-methoxy-2-methylcyclopropane is relatively simple and can be carried out on a large scale, making it a cost-effective insecticide.
Aplicaciones Científicas De Investigación
Methoxychlor has been extensively studied in scientific research due to its unique chemical properties and potential applications. It has been used as a model compound for studying the toxicity and metabolism of organochlorine pesticides, as well as for investigating the effects of environmental pollutants on human health. Methoxychlor has also been used in pharmacological studies to evaluate its potential as an anti-cancer, anti-inflammatory, and anti-oxidant agent.
Propiedades
Número CAS |
120128-93-0 |
|---|---|
Nombre del producto |
1,1-Dichloro-2-methoxy-2-methylcyclopropane |
Fórmula molecular |
C5H8Cl2O |
Peso molecular |
155.02 g/mol |
Nombre IUPAC |
1,1-dichloro-2-methoxy-2-methylcyclopropane |
InChI |
InChI=1S/C5H8Cl2O/c1-4(8-2)3-5(4,6)7/h3H2,1-2H3 |
Clave InChI |
DFUQCMYZQAUXFN-UHFFFAOYSA-N |
SMILES |
CC1(CC1(Cl)Cl)OC |
SMILES canónico |
CC1(CC1(Cl)Cl)OC |
Sinónimos |
Cyclopropane, 1,1-dichloro-2-methoxy-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



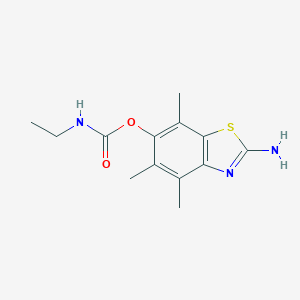
![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
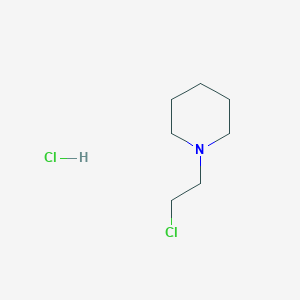
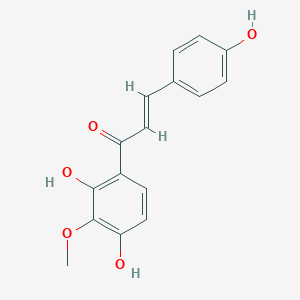
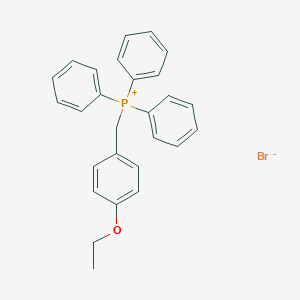
![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)
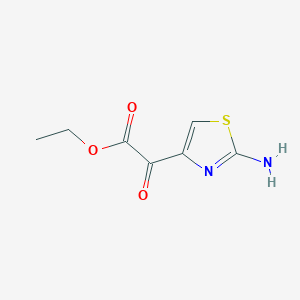

![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)
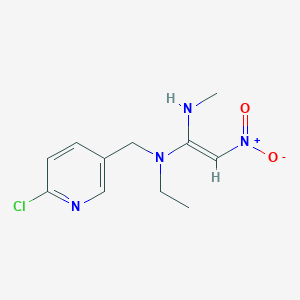
![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)